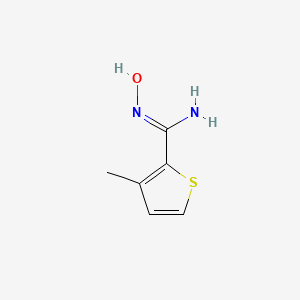
(Z)-N'-Hydroxy-3-methylthiophene-2-carboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-N’-Hydroxy-3-methylthiophene-2-carboximidamide is an organic compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of a hydroxy group and a carboximidamide group attached to the thiophene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N’-Hydroxy-3-methylthiophene-2-carboximidamide typically involves the following steps:
Starting Material: The synthesis begins with 3-methylthiophene, which serves as the core structure.
Nitration: The thiophene ring undergoes nitration to introduce a nitro group at the 2-position.
Reduction: The nitro group is then reduced to an amine group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Hydroxylation: The amine group is converted to a hydroxylamine group through a hydroxylation reaction.
Formation of Carboximidamide: Finally, the hydroxylamine group is reacted with a suitable reagent to form the carboximidamide group.
Industrial Production Methods
Industrial production of (Z)-N’-Hydroxy-3-methylthiophene-2-carboximidamide may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: (Z)-N’-Hydroxy-3-methylthiophene-2-carboximidamide can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: The compound can be reduced to form different reduced products, depending on the reducing agents and conditions used.
Substitution: Substitution reactions can occur at the thiophene ring, where different substituents can replace the existing groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic and nucleophilic reagents can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or hydroxylamines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (Z)-N’-Hydroxy-3-methylthiophene-2-carboximidamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology
The compound has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor modulators. Its ability to interact with biological macromolecules makes it a valuable tool in biochemical assays.
Medicine
In medicine, (Z)-N’-Hydroxy-3-methylthiophene-2-carboximidamide is being investigated for its therapeutic potential. It has shown promise as an anti-inflammatory and antimicrobial agent, with ongoing research exploring its efficacy in various disease models.
Industry
Industrially, the compound is used in the development of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in electronics, coatings, and polymers.
Mecanismo De Acción
The mechanism of action of (Z)-N’-Hydroxy-3-methylthiophene-2-carboximidamide involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The compound’s hydroxyl and carboximidamide groups play a crucial role in these interactions, forming hydrogen bonds and other non-covalent interactions with the target molecules. This modulation can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
(Z)-N’-Hydroxy-2-methylthiophene-3-carboximidamide: Similar structure but with different substitution pattern on the thiophene ring.
(Z)-N’-Hydroxy-4-methylthiophene-2-carboximidamide: Another isomer with the methyl group at a different position.
(Z)-N’-Hydroxy-3-ethylthiophene-2-carboximidamide: Ethyl group instead of methyl group.
Uniqueness
(Z)-N’-Hydroxy-3-methylthiophene-2-carboximidamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to form stable interactions with molecular targets makes it a valuable compound in various research and industrial applications.
Propiedades
Fórmula molecular |
C6H8N2OS |
|---|---|
Peso molecular |
156.21 g/mol |
Nombre IUPAC |
N'-hydroxy-3-methylthiophene-2-carboximidamide |
InChI |
InChI=1S/C6H8N2OS/c1-4-2-3-10-5(4)6(7)8-9/h2-3,9H,1H3,(H2,7,8) |
Clave InChI |
OJCFONSCRYZDKG-UHFFFAOYSA-N |
SMILES isomérico |
CC1=C(SC=C1)/C(=N/O)/N |
SMILES canónico |
CC1=C(SC=C1)C(=NO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



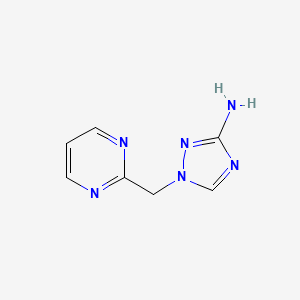
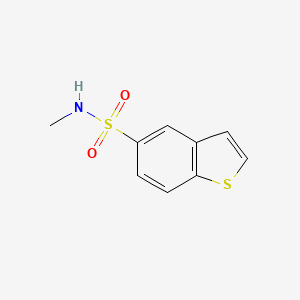
![Methyl 2-[(but-3-yn-2-yl)amino]pyridine-4-carboxylate](/img/structure/B13316912.png)


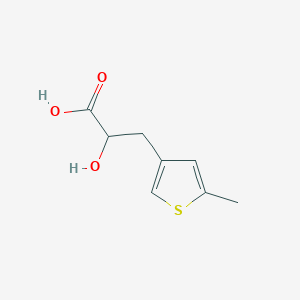
![2-{[(Thiophen-2-ylmethyl)amino]methyl}phenol](/img/structure/B13316936.png)
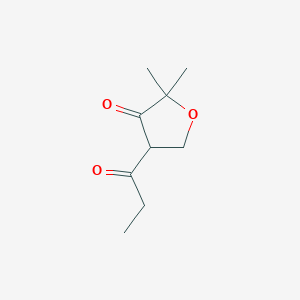


![N-(2-Methylphenyl)bicyclo[2.2.1]heptan-2-amine](/img/structure/B13316944.png)


